![molecular formula C17H19NO4 B6137546 N-(1,3-benzodioxol-5-ylmethyl)-5-isobutyl-2-furamide](/img/structure/B6137546.png)
N-(1,3-benzodioxol-5-ylmethyl)-5-isobutyl-2-furamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-isobutyl-2-furamide, commonly known as ‘MDMB-Butinaca’ is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is a member of the indazole family of synthetic cannabinoids and is known for its high affinity for the CB1 receptor.
Mechanism of Action
MDMB-Butinaca acts as a potent agonist at the CB1 receptor, which is located in the brain and is responsible for the psychoactive effects of cannabinoids. When it binds to this receptor, it produces a range of effects, including altered perception, mood, and behavior.
Biochemical and Physiological Effects:
MDMB-Butinaca has been shown to produce a range of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature. It also produces a range of psychoactive effects, including altered perception, mood, and behavior.
Advantages and Limitations for Lab Experiments
MDMB-Butinaca has a number of advantages for use in lab experiments. It is a potent agonist at the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the brain. However, it also has a number of limitations, including its high potency and potential for abuse.
Future Directions
There are a number of future directions for research on MDMB-Butinaca. These include studying its effects on different receptors in the brain, as well as its potential for use in the treatment of certain medical conditions. Additionally, further research is needed to determine the long-term effects of use of this compound.
Synthesis Methods
The synthesis of MDMB-Butinaca involves the reaction of 5-isobutyl-2-furoic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a Lewis acid catalyst. The resulting product is then reacted with an indazole derivative to produce the final compound.
Scientific Research Applications
MDMB-Butinaca has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This makes it a useful tool for studying the effects of cannabinoids on the brain.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(2-methylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11(2)7-13-4-6-15(22-13)17(19)18-9-12-3-5-14-16(8-12)21-10-20-14/h3-6,8,11H,7,9-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOWNBMSFQRTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(O1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199729 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-isobutyl-2-furamide |
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